molecular formula C7H10ClN3O B1428145 Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- CAS No. 749908-65-4

Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]-

Cat. No. B1428145
CAS RN: 749908-65-4
M. Wt: 187.63 g/mol
InChI Key: MPJIGCCUUQXJPR-UHFFFAOYSA-N
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Description

Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- is a chemical compound with the linear formula C12H11O1N2Cl1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The compound is in solid form .


Molecular Structure Analysis

The molecular structure of Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- can be represented by the SMILES string ClC1=NC=CC (C2=CC=CC=C2CCO)=N1 . The InChI string is 1S/C12H11ClN2O/c13-12-14-7-5-11 (15-12)10-4-2-1-3-9 (10)6-8-16/h1-5,7,16H,6,8H2 .


Physical And Chemical Properties Analysis

Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- is a solid compound . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Pharmacological Applications

The compound is a derivative of pyrimidine, which is a widespread two-nitrogen containing compound in nature (DNA, RNA, flavors, and fragrances) and constitutes a central building block for a wide range of pharmacological applications . Pyrimidines are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Biotechnological Applications

Alcohol dehydrogenases (ADHs), which belong to the oxidoreductase superfamily, catalyze the interconversion between alcohols and aldehydes or ketones with high stereoselectivity under mild conditions . ADHs are widely employed as biocatalysts for the dynamic kinetic resolution of racemic substrates and for the preparation of enantiomerically pure chemicals . This compound, being an alcohol, can be a potential substrate for ADHs.

Synthetic Approaches for Drug Development

Synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents will be intensively explored . Special attention will be given to novel synthetic methodologies that served molecules with improved druglikeness and ADME-Tox properties .

Microwave-assisted Synthesis

A series of 2-anilinopyrimidines including novel derivatives has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .

Antimicrobial Applications

Pyrimidine derivatives, including this compound, have been reported to have antimicrobial properties .

Anticancer Applications

Pyrimidine derivatives have been reported to have anticancer properties . For example, imatinib, Dasatinib and nilotinib are pyrimidine-based drugs and well established treatments for leukemia .

Safety and Hazards

The safety information available indicates that Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- is classified as a combustible solid . The WGK (Water Hazard Class) is 3 . The flash point is not applicable .

Future Directions

While specific future directions for research on Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- are not available, there are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

2-[(2-chloropyrimidin-4-yl)-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-11(4-5-12)6-2-3-9-7(8)10-6/h2-3,12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJIGCCUUQXJPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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